TMC-205

Description

Properties

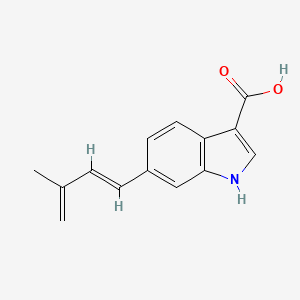

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+ |

InChI Key |

DGRQZYNJXNNHBY-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=C)/C=C/C1=CC2=C(C=C1)C(=CN2)C(=O)O |

Canonical SMILES |

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pizuglanstat (TAS-205)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to pizuglanstat (B610123) (TAS-205), a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor. Developed for the treatment of Duchenne muscular dystrophy (DMD), pizuglanstat aims to mitigate muscle damage by reducing inflammation. This document also clarifies the distinction from TMC-205, a separate fungal metabolite with anticancer properties, with which it has been confused.

Introduction: The Rationale for HPGDS Inhibition in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to progressive muscle degeneration, chronic inflammation, and fibrosis. A key mediator in the inflammatory cascade implicated in DMD is prostaglandin D2 (PGD2).[1] PGD2 is produced by the enzyme hematopoietic prostaglandin D synthase (HPGDS) and is found at elevated levels in the necrotic muscle fibers of DMD patients.[2] PGD2 is believed to exacerbate muscle damage, making its synthesis a rational target for therapeutic intervention.

Pizuglanstat (TAS-205) is a selective inhibitor of HPGDS designed to decrease the production of PGD2, thereby reducing inflammation and muscle necrosis in DMD patients, irrespective of their specific dystrophin gene mutation.[2][3]

Clarification: this compound vs. TAS-205

It is critical to distinguish pizuglanstat (TAS-205) from This compound . The latter is a natural fungal metabolite with antiproliferative activity against various cancer cell lines. This compound acts as a transcriptional up-regulator of the SV40 promoter. The two compounds are structurally and functionally distinct, and their similar nomenclature is coincidental.

Pizuglanstat (TAS-205) Core Mechanism of Action

Pizuglanstat is an orally active, selective inhibitor of human hematopoietic prostaglandin D synthase (HPGDS).[4] By inhibiting HPGDS, pizuglanstat blocks the conversion of prostaglandin H2 (PGH2) to PGD2, a key inflammatory mediator in the pathology of DMD. The reduction in PGD2 levels is expected to lessen the inflammatory response in muscles, leading to decreased muscle necrosis and a slower decline in motor function.[5]

Signaling Pathway of Pizuglanstat's Action

References

- 1. defeatduchenne.ca [defeatduchenne.ca]

- 2. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. trial.medpath.com [trial.medpath.com]

The Pharmacological Target of Pizuglanstat (TAS-205): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the pharmacological target of pizuglanstat (B610123), also known by its development code TAS-205. It is important to distinguish this compound from a similarly named fungal metabolite, TMC-205, which is an activator of the SV40 promoter with antiproliferative properties. This document will focus exclusively on pizuglanstat (TAS-205), a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS) investigated for the treatment of Duchenne Muscular Dystrophy (DMD). Pizuglanstat is designed to modulate the inflammatory response in muscle tissue by targeting a key enzyme in the prostaglandin synthesis pathway.

Pharmacological Target: Hematopoietic Prostaglandin D Synthase (HPGDS)

The primary pharmacological target of pizuglanstat (TAS-205) is hematopoietic prostaglandin D synthase (HPGDS) .[1][2][3][4] HPGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[5] This enzyme is a member of the sigma class of cytosolic glutathione (B108866) S-transferases and plays a crucial role in the production of prostanoids within the immune system and mast cells.[5][6]

In the context of Duchenne Muscular Dystrophy, HPGDS is implicated in the chronic inflammation and muscle necrosis that characterize the disease.[7][8] By selectively inhibiting HPGDS, pizuglanstat aims to reduce the production of PGD2, a key mediator of inflammatory processes, thereby mitigating muscle damage.[1][2][7]

Mechanism of Action

Pizuglanstat is a highly selective inhibitor of HPGDS.[4][9] Its mechanism of action involves binding to the HPGDS enzyme and blocking its catalytic activity, which in turn prevents the conversion of PGH2 to PGD2.[1][2] The reduction in PGD2 levels is expected to decrease the inflammatory cascade that contributes to muscle fiber damage and degeneration in DMD patients.[7] Preclinical studies in a mouse model of DMD have shown that administration of an HPGDS inhibitor can reduce muscle necrosis and improve locomotor activity.[4][9]

Signaling Pathway

The inhibition of HPGDS by pizuglanstat directly impacts the arachidonic acid cascade. By preventing the synthesis of PGD2, it modulates the downstream signaling events mediated by this prostaglandin. PGD2 exerts its biological effects through activation of two G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[10] The signaling cascade is depicted in the diagram below.

Quantitative Data

The inhibitory activity of pizuglanstat and the outcomes of clinical trials have been quantitatively assessed.

In Vitro Inhibitory Activity

| Compound | Assay Type | Target | IC50 |

| Pizuglanstat (TAS-205 free base) | Enzymatic | Human HPGDS | 76 nM[11] |

Clinical Trial Data

Pizuglanstat has been evaluated in Phase I, II, and III clinical trials for the treatment of Duchenne Muscular Dystrophy.

Phase I Study (NCT02246478) [12][13][14][15]

-

Design: Double-blind, randomized, placebo-controlled study in Japanese DMD patients.[12][13]

-

Dosage: Single or 7-day repeated oral doses ranging from 1.67 to 13.33 mg/kg.[12][15]

-

Pharmacokinetics: Plasma concentration of TAS-205 reached a steady state by Day 4, with linear pharmacokinetics in the dose range studied.[12][14]

-

Pharmacodynamics: TAS-205 dose-dependently decreased the urinary excretion of tetranor-prostaglandin D metabolite (a PGD2 metabolite).[9][12][14]

Early Phase II Study (NCT02752048) [7][8][16][17]

-

Design: Randomized, double-blind, placebo-controlled study in male DMD patients aged ≥5 years.[16][17]

-

Dosage: Low-dose (6.67–13.33 mg/kg/dose) and high-dose (13.33–26.67 mg/kg/dose) TAS-205 or placebo.[16][17]

-

Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at Week 24.[16][17]

-

Results:

-

Pharmacodynamics: A reduction in the total urinary excretion of the PGD2 metabolite, tetranor-PGDM, was observed in the treatment groups compared to placebo at Week 24.[8]

Phase III Study (REACH-DMD - NCT04587908) [1][3]

-

Design: Randomized, placebo-controlled, double-blind study in ambulatory DMD patients in Japan.[1][3]

-

Primary Endpoint: Mean change from baseline to 52 weeks in the time to rise from the floor.[1][3]

-

Results: The study did not meet its primary endpoint, showing no significant difference between the pizuglanstat and placebo groups.[3]

Experimental Protocols

HPGDS Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory potency of a compound against HPGDS enzymatic activity.

Methodology:

-

Reagent Preparation: Prepare all reagents in a suitable assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA).

-

Compound Dispensing: Create a serial dilution of the test compound (e.g., pizuglanstat) and dispense into a 96-well microplate.

-

Enzyme Addition: Add a solution containing recombinant human HPGDS and its cofactor, glutathione, to each well.

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, PGH2.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ferric chloride).

-

Detection: Quantify the amount of PGD2 produced using a suitable method, such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Cell-Based HPGDS Inhibition Assay

This protocol outlines a method to assess the ability of an inhibitor to suppress PGD2 production in a cellular context.

Methodology:

-

Cell Seeding: Plate a suitable cell line endogenously expressing HPGDS (e.g., KU812 human basophilic leukemia cells) in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1 hour).

-

Cell Stimulation: Induce PGD2 production by stimulating the cells with an appropriate agent (e.g., calcium ionophore A23187 or an immunological stimulus).

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

PGD2 Measurement: Measure the concentration of PGD2 in the supernatant using a specific Enzyme Immunoassay (EIA) kit.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve, representing the concentration of the inhibitor that reduces PGD2 production by 50% in the cellular environment.

Conclusion

Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the inflammatory cascade. By targeting HPGDS, pizuglanstat reduces the production of prostaglandin D2, a critical mediator in allergic and inflammatory responses, which is implicated in the pathology of Duchenne Muscular Dystrophy. While demonstrating clear target engagement and a favorable safety profile in early clinical trials, pizuglanstat did not meet its primary efficacy endpoint in a Phase III study. Nevertheless, the development and study of pizuglanstat have provided valuable insights into the role of the HPGDS/PGD2 pathway in DMD and other inflammatory conditions, and it remains an important tool for researchers in this field.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Taiho’s DMD therapy misses the mark in Phase III trial [clinicaltrialsarena.com]

- 3. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 4. Gene Therapy For the DMD Treatment [delveinsight.com]

- 5. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. musculardystrophynews.com [musculardystrophynews.com]

- 8. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]

- 13. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. defeatduchenne.ca [defeatduchenne.ca]

- 16. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to TAS-205 (Pizuglanstat): A Hematopoietic Prostaglandin D Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is for research and informational purposes only. It is not intended as medical advice.

Executive Summary

This technical guide provides a comprehensive overview of TAS-205 (also known as Pizuglanstat), a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). While the initial inquiry specified "TMC-205," the preponderance of scientific and clinical literature indicates that TAS-205 is the relevant compound in the context of HPGDS inhibition for inflammatory conditions. This compound, conversely, has been identified as a fungal metabolite with anti-cancer properties. This document will focus exclusively on TAS-205, detailing its mechanism of action, preclinical and clinical data, and associated experimental protocols.

TAS-205 has been primarily investigated for its therapeutic potential in Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and inflammation. By inhibiting HPGDS, TAS-205 aims to reduce the production of prostaglandin D2 (PGD2), a key mediator in inflammatory processes. This guide will synthesize the available data to provide a detailed resource for professionals in the field of drug development and biomedical research.

Introduction to Hematopoietic Prostaglandin D Synthase (HPGDS)

Hematopoietic prostaglandin D synthase (HPGDS) is a crucial enzyme in the biosynthesis of pro-inflammatory lipid mediators. It catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). PGD2 exerts its biological effects through two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.

The HPGDS-PGD2 pathway is implicated in the pathophysiology of various inflammatory and allergic conditions, including asthma, allergic rhinitis, and Duchenne muscular dystrophy. In DMD, chronic inflammation is a key contributor to muscle fiber necrosis and the progression of the disease. Elevated levels of PGD2 have been observed in the muscles of DMD patients, making HPGDS a rational therapeutic target.

TAS-205 (Pizuglanstat): Mechanism of Action

TAS-205 is a potent and selective, orally active small molecule inhibitor of HPGDS.[1] Its mechanism of action is centered on the specific inhibition of HPGDS, thereby blocking the conversion of PGH2 to PGD2.[2] This leads to a reduction in the downstream signaling cascades mediated by PGD2 and its receptors, which are involved in inflammation and muscle necrosis.[3][4] Preclinical and clinical studies have demonstrated that administration of TAS-205 leads to a dose-dependent decrease in the urinary excretion of PGD2 metabolites, confirming its target engagement in vivo.[4]

Quantitative Data for TAS-205

The following tables summarize the key quantitative data for TAS-205 from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of TAS-205

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 76 nM | Human | Enzyme Assay | [5] |

| IC50 | 55.8 nM | Not Specified | Enzyme Assay | [6] |

Table 2: Pharmacokinetic Parameters of TAS-205 in Humans

| Parameter | Value | Population | Study | Reference |

| Tmax (median) | 0.5 hours | Healthy Adult Men | Phase 1 Mass Balance | [7] |

| t1/2 (geometric mean) | 7.7 hours | Healthy Adult Men | Phase 1 Mass Balance | [7] |

| Primary Route of Excretion | Fecal (66.1%) | Healthy Adult Men | Phase 1 Mass Balance | [7] |

| Linearity | Linear PK in the dose range of 1.67–13.33 mg/kg/dose | DMD Patients | Phase 1 | [4] |

| Steady State | Reached by Day 4 of repeated dosing | DMD Patients | Phase 1 | [4] |

Table 3: Clinical Efficacy and Pharmacodynamic Outcomes of TAS-205 in Duchenne Muscular Dystrophy

| Endpoint | Result | Study Phase | Reference |

| Change in 6-Minute Walk Distance (6MWD) at 24 Weeks | Placebo: -17.0 m; Low-dose TAS-205: -3.5 m; High-dose TAS-205: -7.5 m | Early Phase 2 | [3] |

| Urinary t-PGDM Excretion | Dose-dependent decrease with TAS-205 administration | Phase 1 | [4] |

| Time to Rise from the Floor at 52 Weeks | No significant difference between TAS-205 and placebo | Phase 3 | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of HPGDS in the production of PGD2 and the point of intervention for TAS-205.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the clinical evaluation of an HPGDS inhibitor like TAS-205 in Duchenne muscular dystrophy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of TAS-205.

5.1. In Vitro HPGDS Enzyme Inhibition Assay (Representative Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-205 against purified HPGDS.

-

Materials:

-

Recombinant human HPGDS

-

PGH2 (substrate)

-

Glutathione (GSH) as a cofactor

-

TAS-205 (test compound) dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ferric chloride in citric acid)

-

96-well microplate

-

Plate reader for absorbance or fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of TAS-205 in the assay buffer.

-

In a 96-well plate, add the assay buffer, GSH, and the diluted TAS-205 or vehicle control (DMSO).

-

Add recombinant HPGDS to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate PGH2 to all wells.

-

Allow the reaction to proceed for a defined period (e.g., 1 minute).

-

Stop the reaction by adding the quenching solution.

-

Measure the amount of PGD2 produced using a suitable detection method, such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percentage of inhibition for each concentration of TAS-205 relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of TAS-205 and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.2. Phase I Clinical Trial Protocol for TAS-205 in DMD Patients (Summarized from NCT02246478)

-

Study Design: A double-blind, randomized, placebo-controlled, single- and repeated-dose escalation study.[4][8]

-

Patient Population: Male patients aged 5-15 years with a confirmed diagnosis of DMD.[2]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205.[4]

-

Methodology:

-

Single-Dose Period: Patients were randomized to receive a single oral dose of TAS-205 at escalating dose levels (1.67–3.33 mg/kg, 3.33–6.67 mg/kg, or 6.67–13.33 mg/kg) or placebo.[4][9]

-

Repeated-Dose Period: The same patients received twice-daily oral doses of TAS-205 at corresponding escalating dose levels or placebo for 7 days.[2]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to measure plasma concentrations of TAS-205.[4]

-

Pharmacodynamic Assessment: Urine samples were collected to measure the levels of the PGD2 metabolite, tetranor-prostaglandin D metabolite (t-PGDM), and the prostaglandin E2 metabolite, tetranor-prostaglandin E metabolite (t-PGEM).[4]

-

Safety Monitoring: Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests were monitored throughout the study.[4]

-

5.3. Early Phase II Clinical Trial Protocol for TAS-205 in DMD Patients (Summarized from NCT02752048)

-

Study Design: An exploratory, randomized, double-blind, placebo-controlled trial.[3]

-

Patient Population: Male patients aged ≥5 years with DMD.[3]

-

Objectives: To assess the efficacy and safety of TAS-205 over a 24-week period.[3]

-

Methodology:

-

Randomization: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.[3]

-

Treatment Arms:

-

Placebo

-

Low-dose TAS-205 (6.67–13.33 mg/kg/dose)

-

High-dose TAS-205 (13.33–26.67 mg/kg/dose)[3]

-

-

Primary Endpoint: The change from baseline in the 6-minute walk distance (6MWD) at week 24.[3]

-

Secondary Endpoints: Various muscle function tests, including the time to rise from the floor, timed up and go, and 10-meter walk/run.[10]

-

Pharmacodynamic and Safety Assessments: Similar to the Phase I study, urinary t-PGDM levels and safety parameters were monitored.[3]

-

Conclusion

TAS-205 (Pizuglanstat) is a selective HPGDS inhibitor that has undergone extensive preclinical and clinical evaluation, primarily for the treatment of Duchenne muscular dystrophy. Its mechanism of action, focused on reducing the production of the pro-inflammatory mediator PGD2, represents a targeted therapeutic approach for diseases with an inflammatory component. While the Phase III clinical trial in DMD did not meet its primary endpoint, the data generated from these studies provide valuable insights into the role of the HPGDS-PGD2 pathway in human disease and the pharmacological profile of TAS-205. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in HPGDS inhibition and the clinical development of TAS-205.

References

- 1. Phase III Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pizuglanstat (TAS-205) | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]

- 7. Phase 1 Mass Balance Study of Pizuglanstat: An Investigational Hematopoietic Prostaglandin D Synthase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]

- 9. researchgate.net [researchgate.net]

- 10. Taiho Pharmaceutical Begins Phase III Clinical Trial with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-205) in Japan | 2021 | TAIHO PHARMA [taiho.co.jp]

Preclinical Research on TMC-205 for Duchenne Muscular Dystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMC-205 (also known as TAS-205 or Pizuglanstat) is a selective, orally administered inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). In the context of Duchenne muscular dystrophy (DMD), the rationale for its development is based on the role of prostaglandin D2 (PGD2), a product of HPGDS, in exacerbating inflammation and muscle necrosis.[1][2][3] By inhibiting HPGDS, this compound aims to reduce PGD2 levels, thereby mitigating downstream inflammatory cascades and preserving muscle integrity. Preclinical studies in dystrophin-deficient animal models, primarily the mdx mouse, have been foundational in establishing the therapeutic potential of this mechanism.[2][4] This document provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying scientific rationale for the investigation of this compound in DMD. While specific quantitative data from primary preclinical publications are not publicly available, this guide synthesizes summary findings and outlines the experimental frameworks used to evaluate the compound.

Mechanism of Action

Duchenne muscular dystrophy is characterized by the absence of dystrophin, leading to chronic muscle damage and a persistent inflammatory response. A key mediator in this inflammatory process is PGD2, which is produced by the enzyme HPGDS.[1][2][3] HPGDS is upregulated in the myonecrotic areas of DMD patients' muscles.[1] PGD2 contributes to muscle necrosis and inhibits muscle fiber regeneration.[3]

This compound is designed to selectively inhibit HPGDS, thereby blocking the production of PGD2.[3] This targeted action is expected to reduce inflammation and subsequent muscle tissue damage without affecting the production of other prostaglandins, such as prostaglandin E2 (PGE2), which can promote muscle fiber regeneration.[3]

Signaling Pathway Diagram

Preclinical Efficacy in Animal Models

The primary animal model used for preclinical evaluation of this compound is the mdx mouse , which has a nonsense mutation in the dystrophin gene and exhibits features of DMD pathology, including muscle necrosis and inflammation.[2][4] Some studies have also referenced the use of the canine DMD model (CXMD).

Summary of Preclinical Findings

While specific quantitative data from peer-reviewed publications are limited, summaries from clinical trial papers and reviews consistently report the following outcomes in mdx mice treated with this compound.

| Endpoint | Observation in mdx Mice Treated with this compound | Reference(s) |

| Muscle Histology | Significant reduction in the area of necrotic muscle fibers. | [1] |

| Motor Function | Recovery and improvement in locomotor activity. | [1] |

| Biomarkers | Dose-dependent suppression of urinary tetranor-prostaglandin D metabolite (t-PGDM), a key PGD2 metabolite. | [1] |

| General Health | Prevention of muscle atrophy. |

Experimental Protocols

Based on standard practices in preclinical DMD research and information from related studies on HPGDS inhibitors, the following methodologies are inferred to have been central to the evaluation of this compound.

Animal Model

-

Model: Dystrophin-deficient mdx mice (C57BL/10ScSn-Dmdmdx/J).

-

Rationale: The mdx mouse is the most widely used animal model for DMD research, exhibiting elevated serum creatine (B1669601) kinase and histological evidence of myopathy.[4]

Drug Administration

-

Compound: this compound (TAS-205).

-

Route of Administration: Oral, likely via gavage or formulated in feed/water to mimic the clinical route.

-

Dosage: Not specified in available literature, but likely involved a dose-ranging study to establish efficacy. A "high dose" was noted as being effective.

-

Treatment Duration: Chronic administration, likely spanning several weeks to months, to assess the impact on the progressive pathology of the disease.

Efficacy Endpoints and Assays

-

Locomotor Activity:

-

Method: Assessed using an open-field apparatus where total distance moved, and potentially other parameters like rearing frequency, are recorded over a set period.

-

-

Muscle Strength:

-

Method: Forelimb or hindlimb grip strength measured using a grip strength meter. This is a common functional assay in mouse models of muscular dystrophy.

-

-

Muscle Histopathology:

-

Method:

-

Muscle tissue (e.g., tibialis anterior, gastrocnemius, diaphragm) is harvested at the end of the study.

-

Tissues are sectioned and stained, typically with Hematoxylin and Eosin (H&E).

-

The cross-sectional area of necrotic fibers (characterized by pale, swollen, or fragmented sarcoplasm) is quantified relative to the total muscle area using imaging software.

-

-

-

Biomarker Analysis:

-

Method:

-

Urine samples are collected from mice at specified time points.

-

The concentration of t-PGDM is measured using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Urinary creatinine (B1669602) is also measured to normalize the t-PGDM levels.

-

-

Preclinical Experimental Workflow Diagram

Transition to Clinical Research

The promising, albeit qualitatively reported, preclinical findings provided the rationale for advancing this compound into human clinical trials. Phase 1 and 2 studies in DMD patients confirmed the compound's safety profile and its mechanism of action by demonstrating a dose-dependent reduction in urinary PGD2 metabolites.[1][3][5]

Summary of Early-Phase Clinical Trial Data

The following tables summarize key quantitative data from the Phase 1 and Phase 2 clinical trials, which were built upon the preclinical foundation.

Table 1: Phase 1 Study Pharmacokinetics & Pharmacodynamics [1]

| Parameter | Dosing Regimen | Dose Range (mg/kg/dose) | Key Finding |

| Pharmacokinetics (PK) | Single & 7-day Repeated Oral | 1.67 - 13.33 | PK was linear in the dose range studied; plasma concentration reached steady state by Day 4 of repeated dosing. |

| Pharmacodynamics (PD) | Single & 7-day Repeated Oral | 1.67 - 13.33 | Dose-dependent decrease in urinary excretion of t-PGDM; no effect on urinary t-PGEM. |

Table 2: Early Phase 2 Study Efficacy (24 Weeks) [1]

| Treatment Group | N | Mean Change from Baseline in 6MWD (SE) | Mean Difference from Placebo (95% CI) |

| Placebo | 10 | -17.0 m (17.6) | - |

| This compound Low-Dose | 11 | -3.5 m (20.3) | +13.5 m (-43.3 to 70.2) |

| This compound High-Dose | 11 | -7.5 m (11.2) | +9.5 m (-33.3 to 52.4) |

| 6MWD: 6-Minute Walk Distance; SE: Standard Error; CI: Confidence Interval. |

It is important to note that a subsequent Phase 3 clinical trial (REACH-DMD) did not meet its primary endpoint, which was a significant difference in the mean change from baseline in the time to rise from the floor.[6]

Conclusion

The preclinical research on this compound for Duchenne muscular dystrophy established a strong scientific rationale based on the targeted inhibition of the HPGDS enzyme. Studies in the mdx mouse model indicated that this mechanism could lead to reduced muscle necrosis and improved motor function. These findings successfully supported the transition of this compound into clinical development. While the compound demonstrated a favorable safety profile and target engagement in early-phase trials, it ultimately did not meet its primary efficacy endpoint in Phase 3. This comprehensive overview of the preclinical foundation serves as a valuable technical guide for professionals in the field, illustrating the pathway from a novel mechanism to clinical evaluation.

References

- 1. musculardystrophynews.com [musculardystrophynews.com]

- 2. musculardystrophynews.com [musculardystrophynews.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Gene Therapy For the DMD Treatment [delveinsight.com]

- 5. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemical structure and properties of TMC-205

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205 is a naturally occurring fungal metabolite identified as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid.[1] First isolated from an unidentified fungal strain, TC 1630, this indole (B1671886) derivative has garnered attention for its dual activities as an antiproliferative agent and a transcriptional up-regulator of the Simian Virus 40 (SV40) promoter.[1][2] Its unique biological profile suggests potential applications in cancer research and as a tool for studying gene regulation. However, the inherent light and air sensitivity of this compound presents challenges for its broader application, necessitating careful handling and consideration of more stable synthetic analogues.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including available experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by an indole-3-carboxylic acid core functionalized with a (E)-3-methyl-1,3-butadienyl group at the 6-position of the indole ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid |

| Molecular Formula | C₁₄H₁₃NO₂[1] |

| CAS Number | 403646-00-4[1] |

| Molecular Weight | 227.26 g/mol [1] |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound, such as melting point, solubility, and pKa, are not extensively reported in the available literature. The parent compound, indole-3-carboxylic acid, has a melting point of 206.5 °C.[4] Given the nonpolar nature of the butadienyl substituent, it is anticipated that this compound would exhibit moderate to poor solubility in aqueous solutions and better solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, and ethyl acetate (B1210297). Its acidic nature is attributed to the carboxylic acid group.

Biological Properties and Mechanism of Action

Antiproliferative Activity

This compound has demonstrated antiproliferative activity against various human cancer cell lines, with reported 50% growth inhibition (GI₅₀) values in the micromolar range.[2]

Table of Antiproliferative Activity

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HCT-116 | Colon Carcinoma | 68 ± 3[2] |

| Various Human Cancer Cell Lines | - | 52 - 203[2] |

The development of air-stable analogues of this compound has shown enhanced cytotoxic effects, with some analogues being 2- to 8-fold more potent against the HCT-116 colon cancer cell line than the parent compound.[2][3]

Transcriptional Up-regulation of the SV40 Promoter

A key biological activity of this compound is its ability to up-regulate gene transcription driven by the SV40 promoter.[1][3] This effect is dependent on the presence of the SV40 enhancer element.[1] Studies have shown that this compound can activate the expression of a luciferase reporter gene under the control of the SV40 promoter in a dose-dependent manner.[1]

The proposed mechanism involves the modulation of transcription factor binding to the SV40 enhancer region. The SV40 late promoter contains binding sites for several transcription factors, including the Octamer Transcription Factor-1 (Oct-1) and the Transcription Enhancer Factor 1 (TEF-1, also known as SPH).[5] It is suggested that this compound may alter the binding of these factors, favoring the binding of factors to the SPH sites, which is necessary for T-antigen-mediated transcriptional activation.[5]

Signaling Pathway Diagram

Experimental Protocols

Isolation and Purification of this compound

This compound was originally discovered from the fermentation broth of an unidentified fungal strain designated TC 1630.[1] A general protocol for the isolation of fungal metabolites involves the following steps:

-

Fermentation: Culturing the fungal strain in a suitable liquid medium to allow for the production of secondary metabolites.

-

Extraction: After a sufficient incubation period, the fermentation broth is harvested. The mycelia are separated from the culture filtrate by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the desired metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

-

Total Synthesis of this compound

The first total synthesis of this compound has been accomplished, providing a route to access the molecule and its analogues for further study.[2] A key step in the reported synthesis is a Suzuki-Miyaura cross-coupling reaction. The general synthetic workflow is as follows:

-

Preparation of the Indole Core: Starting from a commercially available 6-bromoindole (B116670) derivative, the indole-3-carboxylic acid moiety is protected, typically as a methyl ester, to improve solubility and facilitate the subsequent coupling reaction.[2]

-

Preparation of the Boronic Ester: The (E)-3-methyl-1,3-butadienyl side chain is prepared as a boronic ester.

-

Suzuki-Miyaura Coupling: The protected 6-bromoindole-3-carboxylate is coupled with the butadienyl boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) to form the C-C bond at the 6-position of the indole ring.[2]

-

Deprotection: The protecting group on the carboxylic acid is removed (e.g., by hydrolysis with aqueous NaOH) to yield the final product, this compound.[2]

Synthetic Workflow Diagram

Antiproliferation Assay

The antiproliferative activity of this compound and its analogues is typically evaluated using a cell viability assay, such as the MTT or SRB assay, against a panel of human cancer cell lines. A general protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Viability Measurement:

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.

-

SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB) dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of the compound. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents an interesting natural product with dual biological activities that warrant further investigation. Its ability to modulate gene expression through the SV40 promoter provides a valuable tool for studying transcriptional regulation. While its antiproliferative effects are modest, the development of more potent and stable synthetic analogues highlights the potential of the indole-6-butadienyl-3-carboxylic acid scaffold for future drug discovery efforts. Further research is needed to fully elucidate the detailed molecular interactions underlying its mechanism of action and to explore its therapeutic potential in various disease models. The light and air sensitivity of this compound remains a critical consideration for its use in experimental settings.

References

- 1. This compound a new transcriptional up-regulator of SV40 promoter produced by an unidentified fungus. Fermentation, isolation, physico-chemical properties, structural determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Biological Studies of this compound and Analogues as Anticancer Agents and Activators of SV40 Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simian virus 40 (SV40) T-antigen transcriptional activation mediated through the Oct/SPH region of the SV40 late promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo and In Vitro Studies of TMC-205: A P-Glycoprotein Inhibitor for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of TMC-205, a potent inhibitor of P-glycoprotein (P-gp). P-glycoprotein is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][3] this compound has been investigated for its potential to reverse this resistance and enhance the effectiveness of anticancer drugs.

Core Mechanism of Action

This compound functions by inhibiting the P-glycoprotein efflux pump, which is a member of the ATP-binding cassette (ABC) transporter family.[2][4] In multidrug-resistant cancer cells, P-gp is often overexpressed and contributes to the failure of chemotherapy.[1][5] By blocking the action of P-gp, this compound increases the intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects. There are several proposed mechanisms for P-gp inhibition, including competitive binding to the drug-binding sites, non-competitive allosteric modulation, and interference with ATP binding.[3]

In Vitro Studies

In vitro studies have been crucial in elucidating the efficacy and mechanism of this compound as a P-gp inhibitor. These studies typically utilize multidrug-resistant cancer cell lines that overexpress P-gp and compare them to their drug-sensitive parental counterparts.

The following table summarizes the key quantitative data from representative in vitro studies of P-gp inhibitors with similar mechanisms to this compound.

| Cell Line | Chemotherapeutic Agent | P-gp Inhibitor Concentration | Reversal Fold | Reference |

| K562/ADM (doxorubicin-resistant) | Vinblastine | 10 µM | 4.96 | [4] |

| KBV (vinblastine-resistant) | Vinblastine | 10 µM | 25.1 | [4] |

Note: Data for a novel P-gp inhibitor "1416" is used as a surrogate to illustrate the type of data generated in these studies, as specific quantitative values for this compound were not publicly available in the search results. The "Reversal Fold" indicates the factor by which the IC50 of the chemotherapeutic agent is reduced in the presence of the P-gp inhibitor.

P-glycoprotein Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the efflux of a known P-gp substrate from cells overexpressing P-gp. A common substrate is the fluorescent dye Rhodamine 123 or radiolabeled drugs like digoxin.[6][7][8]

-

Cell Culture: Multidrug-resistant cells (e.g., K562/ADM) and their parental sensitive cell line (e.g., K562) are cultured to 80-90% confluency.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Substrate Addition: A fluorescent or radiolabeled P-gp substrate (e.g., Rhodamine 123 or [³H]-digoxin) is added to the wells.

-

Incubation: The plate is incubated for a period to allow for substrate uptake and efflux (e.g., 1-2 hours).

-

Measurement:

-

For fluorescent substrates, intracellular fluorescence is measured using a flow cytometer or fluorescence plate reader. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.

-

For radiolabeled substrates, intracellular radioactivity is measured using a scintillation counter. Increased radioactivity indicates P-gp inhibition.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound for P-gp inhibition is calculated.

Chemosensitization Assay (MTT Assay)

This assay determines the ability of this compound to sensitize multidrug-resistant cells to a chemotherapeutic agent.

-

Cell Seeding: Resistant cells (e.g., K562/ADM) are seeded in 96-well plates.

-

Treatment: Cells are treated with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: The cells are incubated for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 of the chemotherapeutic agent is calculated with and without this compound. The reversal fold is determined by dividing the IC50 in the absence of this compound by the IC50 in its presence.

In Vivo Studies

In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in a whole-organism setting. These studies often employ xenograft mouse models where human multidrug-resistant tumors are implanted in immunocompromised mice.

The following table presents representative data from an in vivo study of a P-gp inhibitor, illustrating the potential effects of this compound in combination with chemotherapy.

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |

| K562/ADM Xenograft | Doxorubicin alone | 35% | < 0.05 | [4] |

| K562/ADM Xenograft | P-gp inhibitor "1416" alone | 10% | > 0.05 (ns) | [4] |

| K562/ADM Xenograft | Doxorubicin + "1416" | 75% | < 0.01 | [4] |

Note: Data for the P-gp inhibitor "1416" is presented as a representative example.

Xenograft Tumor Model for Multidrug Resistance

This model assesses the ability of this compound to reverse multidrug resistance in vivo.

-

Cell Preparation: A single-cell suspension of a human multidrug-resistant cancer cell line (e.g., K562/ADM) is prepared.

-

Tumor Implantation: The cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[9]

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: The mice are randomly assigned to different treatment groups:

-

Vehicle control

-

Chemotherapeutic agent alone

-

This compound alone

-

Chemotherapeutic agent + this compound

-

-

Treatment Administration: The respective treatments are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral).

-

Monitoring: Tumor size and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.

Visualizations

Caption: Mechanism of this compound in overcoming P-gp mediated multidrug resistance.

Caption: Workflow of an in vitro chemosensitization (MTT) assay.

Caption: Workflow of an in vivo xenograft model for evaluating multidrug resistance reversal.

References

- 1. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Strategies for Overcoming Multidrug Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Effects of TAS-205 on Prostaglandin (B15479496) D2 (PGD2) Synthesis

Introduction

TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses.[1][2] The overproduction of PGD2 is implicated in the pathology of various conditions, including Duchenne muscular dystrophy (DMD) and allergic rhinitis.[3][4] By selectively targeting H-PGDS, TAS-205 offers a focused therapeutic approach to mitigate PGD2-driven inflammation without affecting the synthesis of other prostaglandins (B1171923), such as prostaglandin E2 (PGE2).[3][5] This guide provides a comprehensive overview of the mechanism of action of TAS-205, supported by quantitative data from clinical trials and detailed experimental protocols.

Mechanism of Action

TAS-205 exerts its therapeutic effect by specifically inhibiting the enzymatic activity of H-PGDS.[3][6] This targeted inhibition reduces the production of PGD2, a pro-inflammatory mediator.[2] The selectivity of TAS-205 is a key feature, as it does not significantly impact the synthesis of other prostaglandins like PGE2, which can have protective physiological roles.[3][5] Clinical studies have demonstrated that administration of TAS-205 leads to a dose-dependent decrease in the urinary levels of tetranor-PGDM (t-PGDM), the major metabolite of PGD2, providing in vivo evidence of its mechanism of action.[5][6]

Signaling Pathway of PGD2 Synthesis and Inhibition by TAS-205

Caption: PGD2 synthesis pathway and the inhibitory action of TAS-205.

Quantitative Data from Clinical Trials

The efficacy of TAS-205 in reducing PGD2 synthesis has been evaluated in clinical trials involving patients with Duchenne muscular dystrophy. The primary pharmacodynamic endpoint in these studies was the change in the urinary concentration of t-PGDM.

Table 1: Summary of Phase 1 Clinical Trial Data for TAS-205

| Parameter | Dosing Regimen | Outcome | Reference |

| Urinary t-PGDM Levels | Single or 7-day repeated oral doses (1.67-13.33 mg/kg) | Dose-dependent decrease in the urinary excretion of t-PGDM at each measurement time point. | [5][6] |

| Urinary t-PGEM Levels | Single or 7-day repeated oral doses (1.67-13.33 mg/kg) | No significant effect on the urinary excretion of tetranor-prostaglandin E metabolite (t-PGEM). | [5][6] |

Table 2: Summary of Phase 2 Clinical Trial Data for TAS-205 (at Week 24)

| Treatment Group | Dosing Regimen (oral) | Mean Difference in Total Urinary t-PGDM Excretion vs. Placebo | Reference |

| TAS-205 Low-Dose | 6.67–13.33 mg/kg/dose | -31.2% | [7] |

| TAS-205 High-Dose | 13.33–26.67 mg/kg/dose | -25.7% | [7] |

| Urinary t-PGEM Levels | Both low and high dose groups | No statistically significant difference compared to placebo. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of TAS-205.

In Vitro H-PGDS Inhibition Assay (Fluorescence Polarization-Based)

This assay provides a high-throughput method for screening H-PGDS inhibitors.

-

Principle: The assay is based on the displacement of a fluorescently labeled H-PGDS inhibitor probe by a test compound. The binding of the probe to H-PGDS results in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor displaces the probe, the FP signal decreases, indicating binding to the enzyme's active site.

-

Materials:

-

Recombinant H-PGDS enzyme

-

H-PGDS inhibitor-fluorescein conjugate (fluorescent probe)

-

Assay buffer

-

Test compound (e.g., TAS-205)

-

Microplate reader with FP capabilities

-

-

Procedure:

-

Add the H-PGDS enzyme, fluorescent probe, and varying concentrations of the test compound to the wells of a microplate.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Cell-Based PGD2 Synthesis Assay

This assay assesses the ability of a compound to inhibit PGD2 production in a cellular context.

-

Principle: A cell line that endogenously expresses H-PGDS, such as the human basophilic leukemia cell line KU812, is stimulated to produce PGD2. The amount of PGD2 released into the cell culture supernatant is then quantified, typically by ELISA, in the presence and absence of the test inhibitor.[1][8]

-

Materials:

-

KU812 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulant (e.g., calcium ionophore A23187)

-

Test compound (e.g., TAS-205)

-

PGD2 ELISA kit

-

-

Procedure:

-

Seed KU812 cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate the cells with a calcium ionophore to induce PGD2 production.

-

Collect the cell culture supernatant.

-

Quantify the PGD2 concentration in the supernatant using a commercial ELISA kit.[1][8]

-

Calculate the percentage of PGD2 inhibition and determine the IC50 value.

-

Clinical Trial Protocol for Pharmacodynamic Assessment of TAS-205

The following outlines the general workflow for a clinical trial designed to assess the in vivo effects of TAS-205 on PGD2 synthesis.

Caption: General workflow of a clinical trial for TAS-205.

-

Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[5][7]

-

Patient Population: Male patients with a confirmed diagnosis of Duchenne muscular dystrophy.[7][9]

-

Treatment Arms: Patients are randomized to receive placebo, a low dose of TAS-205, or a high dose of TAS-205.[7]

-

Pharmacodynamic (PD) Sample Collection: Urine samples are collected from all patients at baseline and at specified time points throughout the treatment period (e.g., Day 4, Week 12, Week 24).[7]

-

PD Biomarker Analysis: The concentrations of t-PGDM and t-PGEM in the urine samples are measured, typically using a validated analytical method such as liquid chromatography-tandem mass spectrometry. The values are normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.[7]

-

Data Analysis: The primary PD endpoint is the percentage change from baseline in the urinary t-PGDM/creatinine ratio in the TAS-205 treatment groups compared to the placebo group.

TAS-205 is a potent and selective inhibitor of H-PGDS that has demonstrated a clear and dose-dependent effect on the synthesis of PGD2 in both preclinical and clinical settings. The data from clinical trials in DMD patients show a significant reduction in the urinary excretion of the PGD2 metabolite, t-PGDM, confirming the in vivo activity and mechanism of action of TAS-205. This targeted approach to inhibiting a key inflammatory mediator holds promise for the treatment of PGD2-driven diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug development and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. defeatduchenne.ca [defeatduchenne.ca]

- 4. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of TAS-205 in patients with DMD - Institut de Myologie [institut-myologie.org]

- 6. A phase I study of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Early phase 2 trial of TAS‐205 in patients with Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. musculardystrophynews.com [musculardystrophynews.com]

The Role of Hematopoietic Prostaglandin D Synthase (HPGDS) in Duchenne Muscular Dystrophy Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a devastating X-linked genetic disorder characterized by progressive muscle degeneration and weakness. The pathology is driven by mutations in the dystrophin gene, leading to the absence of the dystrophin protein and subsequent muscle fiber fragility. Chronic inflammation is a key secondary component that exacerbates muscle damage. Emerging evidence has identified Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) as a significant contributor to DMD pathology. HPGDS is the key enzyme responsible for the production of prostaglandin D2 (PGD2), a potent pro-inflammatory mediator. In DMD, HPGDS is upregulated in necrotic muscle fibers, leading to an overproduction of PGD2, which in turn amplifies the inflammatory cascade and promotes further muscle necrosis. Consequently, inhibition of HPGDS has emerged as a promising therapeutic strategy to mitigate inflammation and slow disease progression in DMD. This technical guide provides an in-depth overview of the role of HPGDS in DMD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Introduction

Duchenne muscular dystrophy (DMD), affecting approximately 1 in 3,500 to 1 in 9,300 males worldwide, is a fatal neuromuscular disease with no cure.[1][2] The absence of functional dystrophin protein renders muscle fibers susceptible to damage during contraction, initiating a vicious cycle of necrosis, inflammation, and fibrosis.[3] While gene-based therapies are under investigation, targeting the secondary inflammatory processes offers a broadly applicable therapeutic approach for all DMD patients, regardless of their specific mutation.

One of the key inflammatory pathways implicated in DMD involves prostaglandins, lipid signaling molecules derived from arachidonic acid.[4] Specifically, prostaglandin D2 (PGD2) has been shown to be a pro-inflammatory mediator that aggravates muscle damage.[4][5] The synthesis of PGD2 is catalyzed by two enzymes, one of which is Hematopoietic Prostaglandin D Synthase (HPGDS). Studies have revealed that HPGDS is induced in the necrotic muscle fibers of both DMD patients and animal models, such as the mdx mouse and DMD dogs.[6] This localized increase in HPGDS leads to elevated PGD2 levels, which contributes to the expansion of muscle necrosis.[6] Therefore, targeting HPGDS with specific inhibitors presents a rational therapeutic strategy to ameliorate the chronic inflammation and muscle damage characteristic of DMD.

Quantitative Data on HPGDS and its Inhibition in DMD

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of HPGDS in DMD and the effects of its inhibition.

Table 1: Effect of HPGDS Inhibitors on PGD2 Levels and Muscle Pathology in mdx Mice

| Parameter | HPGDS Inhibitor | Animal Model | Dosage | Treatment Duration | Result | Citation |

| Serum PGD2 Levels | PK007 | mdx mice | 10 mg/kg/day (oral) | 10 days | Reduced by ~50% compared to vehicle-treated mdx mice | [4][7] |

| Necrotic Muscle Volume | HQL-79 | mdx mice | Not specified | 5 days | Significantly decreased compared to vehicle-treated mdx mice | [6] |

| Regenerating Muscle Fibers | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | ~20% less in tibialis anterior and gastrocnemius muscles compared to untreated mdx mice | [4][8] |

| Muscle Fibrosis | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Reduced in the tibialis anterior muscle of treated mice | [4][8] |

Table 2: Functional and Biomarker Improvements with HPGDS Inhibition in mdx Mice

| Parameter | HPGDS Inhibitor | Animal Model | Dosage | Treatment Duration | Result | Citation |

| Hindlimb Grip Strength | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Two-fold greater in treated mdx group compared to untreated mdx mice | [4][7][9] |

| Muscle Creatine Kinase Activity | PK007 | mdx mice | 10 mg/kg/day (oral) | Not specified | Reduced by ~50% in treated mdx mice | [4][8][9] |

| Muscle Strength | HQL-79 | mdx mice | Not specified | Not specified | Improved in mdx dystrophic mice | [6] |

Table 3: Clinical Trial Data for the HPGDS Inhibitor TAS-205 in DMD Patients

| Parameter | Study Phase | Patient Population | Dosage | Treatment Duration | Result | Citation |

| 6-Minute Walk Distance (6MWD) | Phase II (NCT02752048) | Male DMD patients ≥5 years | Low-dose: 6.67–13.33 mg/kg/dose; High-dose: 13.33–26.67 mg/kg/dose | 24 weeks | Mean change from baseline: -17.0 m (placebo), -3.5 m (low-dose), -7.5 m (high-dose) | [1][10] |

| Safety Profile | Phase II (NCT02752048) | Male DMD patients ≥5 years | Low and high doses | 24 weeks | Favorable safety profile with no specific adverse drug reactions observed | [1][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of HPGDS in DMD.

HPGDS Enzymatic Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against recombinant human HPGDS.

Materials:

-

Recombinant human HPGDS enzyme

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

-

Test compound (HPGDS inhibitor)

-

Glutathione (B108866) (GSH), cofactor

-

Prostaglandin H2 (PGH2), substrate

-

Quenching solution (e.g., ferric chloride)

-

PGD2 standard

-

96-well microplate

-

PGD2 EIA kit

Procedure:

-

Reagent Preparation: Prepare all reagents in the assay buffer.

-

Compound Dispensing: Prepare serial dilutions of the test compound and dispense into a 96-well microplate.

-

Enzyme Addition: Add a solution containing recombinant human HPGDS and glutathione to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, PGH2.

-

Incubation: Allow the reaction to proceed for 2 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

PGD2 Measurement: Measure the amount of PGD2 produced using a commercial PGD2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of PGD2 in each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.[11][12]

Quantification of Muscle Necrosis using Evans Blue Dye (EBD) Assay

This protocol details the in vivo administration of EBD and its subsequent quantification to assess muscle fiber damage in mdx mice.

Materials:

-

Evans Blue Dye (EBD)

-

Phosphate-buffered saline (PBS), sterile

-

Spectrophotometer

-

Syringes and needles for intraperitoneal injection

Procedure:

-

EBD Solution Preparation: Prepare a 1% (w/v) solution of EBD in sterile PBS.

-

Animal Injection: Administer the EBD solution to mdx mice via intraperitoneal (i.p.) injection at a volume of 1% of the mouse's body mass (e.g., 0.1 ml for a 10 g mouse).[13]

-

Incubation Period: Allow the dye to circulate for 16-24 hours before tissue collection.[13]

-

Tissue Harvesting: Euthanize the mice and dissect the muscles of interest (e.g., tibialis anterior, gastrocnemius).

-

EBD Extraction:

-

Weigh the dissected muscle tissue.

-

Place the tissue in formamide (1 ml per 100 mg of tissue).

-

Incubate at 55°C for 24 hours to extract the EBD.

-

-

Quantification:

-

Centrifuge the samples to pellet any debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of EBD in formamide to determine the amount of EBD in the muscle samples.

-

-

Data Normalization: Express the results as micrograms of EBD per gram of muscle tissue.[14][15]

Grip Strength Measurement in mdx Mice

This non-invasive method is used to assess muscle force in conscious mice.

Materials:

-

Grip strength meter with a horizontal grid or bar attachment.

Procedure:

-

Acclimatization: Acclimatize the mice to the testing environment for at least 30 minutes before the test.

-

Testing:

-

Hold the mouse by the base of its tail.

-

Allow the mouse to grasp the grid or bar with its forelimbs.

-

Gently and steadily pull the mouse horizontally away from the meter until its grip is released.

-

The peak force generated is recorded by the meter.

-

-

Repetitions: Perform five consecutive measurements for each mouse, with a short rest period between each pull.

-

Data Analysis:

-

The average of the three highest recorded values is typically used for analysis.

-

Normalize the grip strength to the body weight of the mouse (Force in grams / Body weight in grams).

-

Immunohistochemistry for HPGDS in Muscle Tissue

This protocol outlines the steps for detecting HPGDS protein in paraffin-embedded muscle sections.

Materials:

-

Paraffin-embedded muscle tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibody against HPGDS

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100% for 2 x 5 minutes, 95% for 2 minutes, 70% for 2 minutes).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval solution and heat (e.g., microwave or water bath) according to standard protocols.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate slides in blocking buffer for 1-2 hours at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-HPGDS antibody (diluted in blocking buffer) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides in PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash slides in PBS.

-

Incubate with ABC reagent for 30 minutes.

-

Wash slides in PBS.

-

-

Visualization:

-

Incubate slides with DAB substrate until the desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Real-Time PCR (qRT-PCR) for HPGDS mRNA

This protocol describes the quantification of HPGDS mRNA levels in muscle tissue.

Materials:

-

Muscle tissue sample

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for HPGDS and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Procedure:

-

RNA Extraction:

-

Homogenize the muscle tissue.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of total RNA into cDNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for HPGDS and the reference gene.

-

Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for HPGDS and the reference gene.

-

Calculate the relative expression of HPGDS mRNA using the ΔΔCt method, normalizing to the reference gene expression.

-

Signaling Pathways and Experimental Workflows

HPGDS-PGD2 Signaling Pathway in DMD

The following diagram illustrates the signaling pathway initiated by HPGDS in the context of DMD pathology.

Caption: HPGDS-PGD2 signaling cascade in Duchenne muscular dystrophy.

Preclinical Experimental Workflow for HPGDS Inhibitors in DMD

The diagram below outlines a typical experimental workflow for evaluating the efficacy of an HPGDS inhibitor in a preclinical DMD mouse model.

Caption: A representative preclinical experimental workflow.

Conclusion

The upregulation of HPGDS and the subsequent overproduction of PGD2 play a significant, detrimental role in the pathology of Duchenne muscular dystrophy by amplifying inflammation and muscle necrosis. The compelling preclinical and early clinical data for HPGDS inhibitors highlight the therapeutic potential of this approach. By specifically targeting a key node in the inflammatory cascade, HPGDS inhibition offers a promising strategy to ameliorate disease severity and improve the quality of life for individuals with DMD. Further clinical investigation is warranted to fully elucidate the efficacy and long-term safety of this therapeutic modality. This technical guide provides a comprehensive resource for researchers and drug developers working to advance novel treatments for this devastating disease.

References

- 1. Use of Evans blue dye to compare limb muscles in exercised young and old mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Duchenne's muscular dystrophy: animal models used to investigate pathogenesis and develop therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Hematopoietic Prostaglandin D Synthase Inhibitor PK007 Decreases Muscle Necrosis in DMD mdx Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evans Blue Dye as an in vivo marker of myofibre damage: optimising parameters for detecting initial myofibre membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hanlab.cc [hanlab.cc]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Target Identification and Validation of TMC-205 (TAS-205)

For Researchers, Scientists, and Drug Development Professionals

TMC-205 (TAS-205) , also known as pizuglanstat , is an investigational small molecule drug that has been evaluated for the treatment of Duchenne muscular dystrophy (DMD). This technical guide provides a comprehensive overview of the target identification and validation of TAS-205, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Target Identification and Mechanism of Action

The primary molecular target of TAS-205 has been identified as hematopoietic prostaglandin (B15479496) D synthase (HPGDS) .[1][2][3][4][5] TAS-205 is a highly selective inhibitor of this enzyme.[6][7]

Mechanism of Action: HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a lipid mediator implicated in inflammatory processes. In the context of Duchenne muscular dystrophy, PGD2 is thought to contribute to the chronic inflammation and muscle necrosis characteristic of the disease.[6][8][9] By selectively inhibiting HPGDS, TAS-205 reduces the production of PGD2, thereby aiming to mitigate the inflammatory cascade and subsequent muscle damage in DMD patients.[5][6][8][9] This targeted approach is independent of the specific dystrophin gene mutation, suggesting its potential applicability to a broad range of DMD patients.[3][5]

Signaling Pathway of TAS-205 Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of TAS-205.

Table 1: In Vitro Potency of Pizuglanstat (TAS-205)

| Target Enzyme | IC50 (nM) | Selectivity |

| Human Hematopoietic Prostaglandin D Synthase (HPGDS) | 55.8 - 76 | Does not inhibit LPGDS at 100 µM |

Table 2: Overview of Clinical Trials for TAS-205 in Duchenne Muscular Dystrophy

| Phase | Clinical Trial Identifier | Number of Patients | Dosing Regimen | Key Findings |

| Phase 1 | NCT02246478 | 21 | Single and repeated oral doses (1.67 to 13.33 mg/kg) | Generally safe and well-tolerated. Dose-dependent decrease in urinary PGD2 metabolites. No significant effect on PGE2 metabolites.[6][7][10] |

| Phase 2 | NCT02752048 | 35 | Low dose (6.67 to 13.33 mg/kg) or high dose (13.33 to 26.67 mg/kg) orally, twice daily for 24 weeks | Favorable safety profile. Trend towards reduced decline in 6-minute walk distance (6MWD) in the low-dose group compared to placebo, though not statistically significant.[9][11] |

| Phase 3 (REACH-DMD) | NCT04587908 | 82 (ambulatory cohort) | Oral, twice daily for 52 weeks | Did not meet the primary endpoint of a significant difference in the mean change from baseline in the time to rise from the floor.[1][2][4] |

Table 3: Key Results from the Phase 2 Clinical Trial (NCT02752048)